1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that features a unique combination of benzodioxole, triazolothiadiazole, and benzodiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
The synthesis of 1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps :
Formation of Benzodioxole Intermediate: Starting with 5-bromo-benzo[d][1,3]dioxole, a palladium-catalyzed C-N cross-coupling reaction is performed using PdCl₂, xantphos, and Cs₂CO₃ in 1,4-dioxane at 130°C.
Triazolothiadiazole Formation:
Chemical Reactions Analysis
1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) in the presence of a base like NaOH.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Scientific Research Applications
1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents, which inhibit tubulin polymerization or stabilize microtubule structure .
Comparison with Similar Compounds
1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE can be compared with similar compounds such as:
1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-INDOLE: This compound also features a triazolothiadiazole moiety but differs in its core structure, which is an indole instead of a benzodiazole.
1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-BENZIMIDAZOLE: Similar to the target compound, this one has a benzimidazole core, which may result in different biological activities and properties.
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O2S/c1-2-4-13-12(3-1)19-9-23(13)8-16-20-21-18-24(16)22-17(27-18)11-5-6-14-15(7-11)26-10-25-14/h1-7,9H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJZOJZVJMWSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)CN5C=NC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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